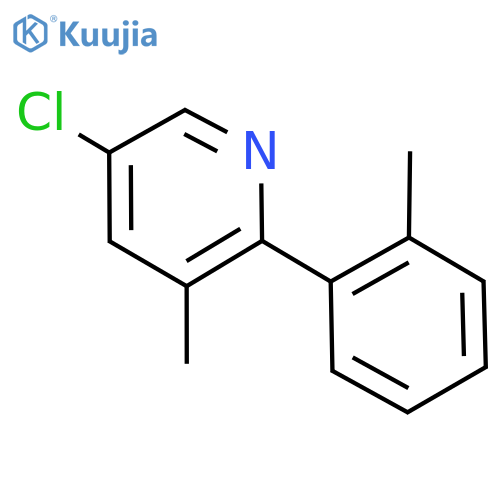Cas no 2624417-46-3 (Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)-)

2624417-46-3 structure
商品名:Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)-
CAS番号:2624417-46-3
MF:C13H12ClN
メガワット:217.69
CID:5077292
Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)-
-
- インチ: 1S/C13H12ClN/c1-9-5-3-4-6-12(9)13-10(2)7-11(14)8-15-13/h3-8H,1-2H3
- InChIKey: JLPHDBYWSPBHCC-UHFFFAOYSA-N
- ほほえんだ: C1(C2=C(C=C(C=N2)Cl)C)=C(C=CC=C1)C
Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022J36-250mg |
5-Chloro-3-methyl-2-(o-tolyl)pyridine |
2624417-46-3 | 95% | 250mg |
$616.00 | 2025-02-17 | |
| Aaron | AR022J36-500mg |
5-Chloro-3-methyl-2-(o-tolyl)pyridine |
2624417-46-3 | 95% | 500mg |
$700.00 | 2025-02-17 |
Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)- 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
2624417-46-3 (Pyridine, 5-chloro-3-methyl-2-(2-methylphenyl)-) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
